molecular formula C6H18N3Si B081438 三(二甲基氨基)硅烷 CAS No. 15112-89-7

三(二甲基氨基)硅烷

货号 B081438
CAS 编号: 15112-89-7
分子量: 160.31 g/mol
InChI 键: GIRKRMUMWJFNRI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tris(dimethylamino)silane is a compound used in various chemical processes, including as a precursor for the deposition of thin films and in organometallic synthesis. Its unique properties and reactivity make it a subject of interest in materials science and chemistry.

Synthesis Analysis

The synthesis of tris(dimethylamino)silane involves organosilicon chemistry, where organolithium compounds play a crucial role. For instance, tris(dimethylamino)silyl substituted aniline can be prepared by a metathesis reaction of lithium anilide with tris(dimethylamino)chlorosilane, leading to compounds with interesting organolithium cores (Konrad et al., 2009).

Molecular Structure Analysis

The molecular structure of tris(dimethylamino)silane and related compounds is characterized by short Si−H bonds and increased s character of these bonds, as demonstrated through X-ray crystallography (Kawachi et al., 1997). This encapsulation by dimethylamino groups influences the electronic and spatial configuration of the molecule.

Chemical Reactions and Properties

Tris(dimethylamino)silane undergoes various chemical reactions, including its use in the chemical vapor deposition (CVD) process to deposit silicon oxynitride thin films. The process parameters, such as substrate temperature and gas flow ratios, significantly affect the film composition and properties (Boudreau et al., 1993).

Physical Properties Analysis

The physical properties of tris(dimethylamino)silane, including its adsorption behavior on Si(100) surfaces and its role in atomic layer deposition (ALD) of SiO2, have been studied using techniques like Fourier transform infrared absorption spectroscopy (Kinoshita et al., 2007). These studies reveal its dissociative adsorption and interaction with surface hydroxyl groups.

Chemical Properties Analysis

On a chemical level, tris(dimethylamino)silane's reactivity and decomposition under various conditions have been explored. For example, its catalytic dissociation on hot tungsten and tantalum surfaces has been studied, revealing the formation of products like methyl radicals and N-methyl methyleneimine under specific conditions (Owusu-Ansah et al., 2019).

科学研究应用

1. Production of SiOx Films

  • Application Summary : TDMAS is used in the production of SiOx films, which have several high-value applications .
  • Methods of Application : The deposition of SiOx coatings from TDMAS is carried out using Plasma Enhanced Atomic Layer Deposition (PEALD) at 150°C . The effect of plasma oxidation time and atmosphere composition on the chemical structure and composition of the films is evaluated .
  • Results : Increasing the plasma oxidation time in pure O2 resulted in a larger proportion of retained C (Si-CH3), whereas N was preserved in the structure (Si-N) . The formation of SiOx films from TDMAS is favored in shorter oxidation times and O2 + Ar plasmas .

2. Silicon Nitride Deposition

  • Application Summary : TDMAS is used in the deposition of silicon nitride .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

3. Hydrosilylation of Olefins

  • Application Summary : TDMAS is used in the hydrosilylation of olefins .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

4. Silicon Nitride Plasma Enhanced Atomic Layer Deposition

  • Application Summary : TDMAS is used in the self-limiting growth in silicon nitride plasma enhanced atomic layer deposition .
  • Methods of Application : The process uses the TDMAS precursor and forming gas (5% H2 –95% N2) reactant plasma . The substrate temperature range is 50°C ≤ Tsub ≤ 150°C .
  • Results : Growth per cycle (GPC) for SiNx deposition was found to approach saturation at 0.034 ± 0.001 nm/cycle though higher Tsub required longer TDMAS exposures . For Tsub > 150°C, SiNx GPC was seen to increase with tA, indicating nonself-limiting growth from potential chemical vapor deposition-like side reactions emerging at higher temperatures .

5. Deposition of Si Oxynitride, Carbonitride, Nitride and Oxide Thin Films

  • Application Summary : TDMAS is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride and oxide thin films .
  • Methods of Application : The depositions can be carried out at low substrate temperatures (<150°C) .
  • Results : The specific results or outcomes are not detailed in the source .

6. Formation of Multicomponent Silicon Containing Thin Films

  • Application Summary : TDMAS is also used to form multicomponent silicon containing thin films .
  • Methods of Application : The depositions can be carried out at low substrate temperatures (<150°C) .
  • Results : The specific results or outcomes are not detailed in the source .

7. Deposition of Si Oxynitride, Carbonitride, Nitride and Oxide Thin Films

  • Application Summary : TDMAS is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride and oxide thin films .
  • Methods of Application : The depositions can be carried out at low substrate temperatures (<150°C) .
  • Results : The specific results or outcomes are not detailed in the source .

8. Formation of Multicomponent Silicon Containing Thin Films

  • Application Summary : TDMAS is also used to form multicomponent silicon containing thin films .
  • Methods of Application : The depositions can be carried out at low substrate temperatures (<150°C) .
  • Results : The specific results or outcomes are not detailed in the source .

安全和危害

Tris(dimethylamino)silane is flammable and releases flammable gas when in contact with water . It is toxic if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage .

未来方向

Tris(dimethylamino)silane is used as an organosilicon source for the deposition of various thin films . It has been shown to have good stability and high reactivity, making it a hot topic for research in ALD methods for SiO2 deposition . The melting point and vapor pressure of TDMAS are in a suitable working range, making it a very good vapor deposition precursor .

属性

InChI

InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRKRMUMWJFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884786
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamino)silane

CAS RN

15112-89-7
Record name Tris(dimethylamino)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015112897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dimethylamino)silane
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Tris(dimethylamino)silane
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Tris(dimethylamino)silane
Reactant of Route 4
Tris(dimethylamino)silane
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Tris(dimethylamino)silane
Reactant of Route 6
Tris(dimethylamino)silane

Citations

For This Compound
747
Citations
BB Burton, SW Kang, SW Rhee… - The Journal of Physical …, 2009 - ACS Publications
The atomic layer deposition (ALD) of silicon dioxide (SiO 2 ) was initially explored using a variety of silicon precursors with H 2 O as the oxidant. The silicon precursors were (N,N-…
Number of citations: 236 pubs.acs.org
B Ballantyne, DE Dodd, RC Myers… - Toxicology and …, 1989 - journals.sagepub.com
The acute handling hazards of tris(dimethylamino)silane [TDMAS] were investigated. The acute male rat peroral LD 50 (with 95% confidence limits) was 0.71 (0.51-0.97) ml/kg, and the …
Number of citations: 5 journals.sagepub.com
RA Levy, X Lin, JM Grow, HJ Boeglin… - Journal of materials …, 1996 - cambridge.org
This study investigates the use of the environmentally benign precursor tri(dimethylamino)silane (TDMAS) with NH3 to synthesize silicon nitride films by low pressure chemical vapor …
Number of citations: 41 www.cambridge.org
J Li, J Wu, C Zhou, B Han, EJ Karwacki… - The Journal of …, 2009 - ACS Publications
We present a first-principles theoretical study on the dissociative chemisorption of tris(dimethylamino)silane (TDMAS) on a hydroxylated SiO 2 (001) surface. The thermochemical …
Number of citations: 47 pubs.acs.org
F Hirose, Y Kinoshita, S Shibuya, Y Narita, Y Takahashi… - Thin Solid Films, 2010 - Elsevier
Atomic layer deposition of SiO 2 from tris(dimethylamino)silane (TDMAS) and ozone as precursors on Si(100) surfaces at near-room temperatures was studied by infrared absorption …
Number of citations: 44 www.sciencedirect.com
Y Kinoshita, F Hirose, H Miya, K Hirahara… - … and Solid-State …, 2007 - iopscience.iop.org
Adsorption of tris (dimethylamino) silane {, TDMAS} and decomposition of the adsorbed TDMAS with an ozone ambient on Si (100) surfaces as an atomic layer deposition (ALD) …
Number of citations: 49 iopscience.iop.org
M Boudreau, M Boumerzoug, P Mascher… - Applied physics …, 1993 - pubs.aip.org
A new compound, tris(dimethylamino)silane was used as an organosilicon source for the deposition of silicon oxynitride thin films. The depositions were carried out at low substrate …
Number of citations: 76 pubs.aip.org
M Degai, K Kanomata, K Momiyama, S Kubota… - Thin Solid Films, 2012 - Elsevier
Non-heating atomic layer deposition of SiO 2 is developed using tris(dimethylamino)silane (TDMAS) and plasma-excited water vapor. The plasma-excited water is effective in oxidizing …
Number of citations: 35 www.sciencedirect.com
T Aoki, T Ogishima, AM Wróbel, Y Nakanishi… - Vacuum, 1998 - Elsevier
Silicon nitride (SiN x ) films were prepared using an organosilicon monomer, Trisdimethyl-aminosilane ((Me 2 N) 3 SiH: TDMAS) by a remote plasma CVD. Plasma was generated by a …
Number of citations: 39 www.sciencedirect.com
L Han, Z Chen - ECS Journal of Solid State Science and …, 2013 - iopscience.iop.org
Atomic layer deposition of SiO 2 using tris (dimethylamino) silane and ozone were studied comprehensively. It was found that SiO 2 grew linearly at different temperatures while the …
Number of citations: 30 iopscience.iop.org

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